molecular formula C10H6INOS2 B1599375 (E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one CAS No. 90947-00-5

(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B1599375
CAS RN: 90947-00-5
M. Wt: 347.2 g/mol
InChI Key: LIRUBCDZKKWCPS-YVMONPNESA-N
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Description

“(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one” is a chemical compound with the CAS Number: 90947-00-5 and Linear Formula: C10H6INOS2 . It has a molecular weight of 347.2 . This compound is also known as ITC-3.


Molecular Structure Analysis

The IUPAC Name of the compound is (5E)-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one . The InChI Code is 1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ .

Its density is predicted to be 1.99±0.1 g/cm3 .

Scientific Research Applications

Supramolecular Self-Assembly and π–Hole Interactions

Research highlights the synthesis and supramolecular self-assembly of thioxothiazolidinone derivatives, including those similar to (E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one. These compounds exhibit interesting supramolecular assemblies in the solid state, driven by hydrogen bonding and diverse π–hole interactions. Such assemblies have been analyzed through experimental and theoretical analyses, demonstrating their potential for creating three-dimensional supramolecular frameworks (Andleeb et al., 2017).

Antimicrobial Activity

Several studies focus on synthesizing derivatives of thioxothiazolidin-4-one for antimicrobial applications. These compounds have shown promising activity against a variety of gram-positive and gram-negative bacteria. The synthesis methods often involve nucleophilic substitution and Knoevenagel condensation, highlighting the chemical versatility and potential of these compounds in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).

Molecular Structure and Conductivity

The synthesis and investigation of thiazolidin-4-one derivatives also extend to exploring their molecular structures, conductivity, and thermal properties. Such studies are vital for understanding the physical and chemical properties of these compounds, paving the way for their use in materials science and electronics (Kaya, Erçağ, & Çulhaoğlu, 2020).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives have been investigated for their potential anticancer and antiangiogenic effects. Novel derivatives synthesized for this purpose have demonstrated significant activity in inhibiting tumor growth and endothelial proliferation, indicating their potential as anticancer therapy candidates (Chandrappa et al., 2010).

Herbicidal Activity

Additionally, some derivatives of thioxothiazolidin-4-one have been synthesized and evaluated for their herbicidal activity against various plant species. These compounds offer a new avenue for the development of herbicides, showcasing the diverse applicability of thioxothiazolidin-4-one derivatives in agricultural sciences (Han et al., 2011).

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The compound shows potential as an anti-tumor agent , indicating it could be of interest in the field of cancer research. Additionally, its antibacterial and antifungal properties have been examined , suggesting potential applications in the treatment of infectious diseases.

properties

IUPAC Name

(5E)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6INOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRUBCDZKKWCPS-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6INOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one
Reactant of Route 2
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(E)-5-(4-Iodobenzylidene)-2-thioxothiazolidin-4-one

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